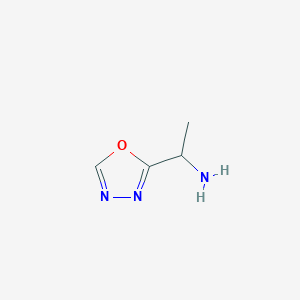

1-(1,3,4-Oxadiazol-2-yl)ethanamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(1,3,4-oxadiazol-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O/c1-3(5)4-7-6-2-8-4/h2-3H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQQXABTZXRCQIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NN=CO1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The 1,3,4 Oxadiazole Core: a Pillar in Heterocyclic Chemistry

The 1,3,4-oxadiazole (B1194373) ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. nih.gov This structural motif is a cornerstone in heterocyclic chemistry, valued for its stability and versatile chemical reactivity. nih.govresearchgate.net Derived from furan (B31954) by the replacement of two methane (B114726) groups with two pyridine-type nitrogen atoms, the 1,3,4-oxadiazole core possesses a unique electronic configuration that imparts desirable physicochemical properties to the molecules that contain it. nih.govijpsr.com Its aromatic character contributes to its stability, while the presence of heteroatoms allows for a variety of intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for biological activity. tandfonline.comxisdxjxsu.asia The ability of the 1,3,4-oxadiazole ring to act as a bioisostere for carboxylic acids, esters, and carboxamides has made it a valuable scaffold in medicinal chemistry for designing new therapeutic agents. nih.govnih.gov

A Prevalent Scaffold in Biologically Active Compounds

The 1,3,4-oxadiazole (B1194373) nucleus is a common feature in a wide array of biologically active compounds, demonstrating a broad spectrum of pharmacological activities. nih.govijpsjournal.com Researchers have successfully incorporated this moiety into molecules exhibiting antimicrobial, antifungal, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. nih.govijpsjournal.comrroij.com This widespread biological activity underscores the importance of the 1,3,4-oxadiazole scaffold in drug discovery and development. xisdxjxsu.asialifechemicals.com

Some notable examples of drugs that contain the 1,3,4-oxadiazole ring include Raltegravir, an antiretroviral drug used in the treatment of HIV, and Zibotentan, an anticancer agent. nih.govlifechemicals.com The fungicidal activity of certain 1,3,4-oxadiazol-2-yl thioether derivatives further highlights the agricultural applications of this versatile heterocycle. nih.gov

Below is a table summarizing the diverse biological activities associated with various 1,3,4-oxadiazole derivatives:

| Biological Activity | Examples of 1,3,4-Oxadiazole Derivatives |

| Antimicrobial | Aniline derivatives containing 1,3,4-oxadiazole moieties have shown activity against Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli. mdpi.com |

| Antifungal | 1,3,4-Oxadiazol-2-yl thioether derivatives have demonstrated fungicidal activity against various plant pathogens. nih.gov |

| Antiviral | Raltegravir is a clinically approved antiviral drug for HIV treatment. nih.govmdpi.com |

| Anticancer | Zibotentan is an anticancer agent that has been in clinical development. nih.govlifechemicals.com |

| Anti-inflammatory | Biphenyl-4-yloxy acetic acid derivatives of 1,3,4-oxadiazole have shown significant anti-inflammatory effects. ijpsjournal.com |

| Anticonvulsant | Certain 2,5-disubstituted 1,3,4-oxadiazole derivatives have been investigated for their anticonvulsant properties. nih.gov |

Situating 1 1,3,4 Oxadiazol 2 Yl Ethanamine in a Broader Context

1-(1,3,4-Oxadiazol-2-yl)ethanamine belongs to the broader class of oxadiazole-ethanamine derivatives. This class of compounds is characterized by the presence of an ethanamine group attached to the oxadiazole ring. The introduction of the ethanamine side chain provides a primary amine functional group, which can significantly influence the molecule's polarity, basicity, and potential for forming hydrogen bonds. These properties are critical for a molecule's interaction with biological targets. The specific placement of the ethanamine group at the 2-position of the 1,3,4-oxadiazole (B1194373) ring in this compound defines its unique chemical architecture and potential for specific biological activities, distinguishing it from other isomers and derivatives within this class.

Key Research Directions

Strategies for the Construction of the 1,3,4-Oxadiazole Ring System

The formation of the 1,3,4-oxadiazole ring is most commonly accomplished through the cyclization of 1,2-diacylhydrazine derivatives or the oxidative cyclization of N-acylhydrazones. mdpi.comthieme-connect.de These approaches offer a versatile and efficient means to access a wide array of substituted 1,3,4-oxadiazoles.

Cyclodehydration of Acylhydrazides with Carboxylic Acids or Derivativesrsc.orgnih.govnih.govnih.govresearchgate.net

A cornerstone in the synthesis of 1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazines. thieme-connect.denih.gov This method involves the reaction of an acylhydrazide with a carboxylic acid or its derivative, followed by ring closure facilitated by a dehydrating agent. A variety of dehydrating agents have been successfully employed for this transformation, each with its own advantages and substrate scope. nih.gov

Phosphorus oxychloride (POCl3) is a widely used and effective reagent for the cyclodehydration of 1,2-diacylhydrazines to form 2,5-disubstituted-1,3,4-oxadiazoles. nih.govnih.gov This method is popular for its reliability and applicability to a broad range of substrates. nih.gov The reaction typically involves heating the diacylhydrazine intermediate with POCl3, which acts as both the dehydrating agent and, in some cases, the solvent. nih.gov For example, substituted hydrazides can be reacted with β-benzoyl propionic acid in the presence of POCl3 to yield the corresponding 1,3,4-oxadiazole derivatives. nih.gov

Table 1: Examples of POCl3 Mediated Cyclization

| Starting Materials | Product | Yield (%) | Reference |

|---|---|---|---|

| Substituted aromatic acid hydrazides and β-benzoyl propionic acid | 2,5-disubstituted-1,3,4-oxadiazoles | Not specified | nih.gov |

| Various acylhydrazides and aromatic acids | 2,5-disubstituted-1,3,4-oxadiazoles | High | nih.gov |

This table is interactive. Click on the headers to sort the data.

Polyphosphoric acid (PPA) is another powerful dehydrating agent for the synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines. mdpi.com It often serves as both the catalyst and the reaction medium, and the reactions are typically conducted at elevated temperatures. researchgate.net PPA-mediated condensation is considered a prominent and convenient route that often results in high-purity products. researchgate.net For instance, symmetric and unsymmetric 1,3,4-oxadiazoles can be synthesized in excellent yields from hydrazine (B178648) hydrate (B1144303) and acylating agents in PPA. organic-chemistry.org

Table 2: PPA as a Cyclodehydrating Agent

| Starting Materials | Product | Yield (%) | Reference |

|---|---|---|---|

| Hydrazine hydrate and 2-acyl-4,5-dichloropyridazin-3-ones | Symmetric and unsymmetric 1,3,4-oxadiazoles | Excellent | organic-chemistry.org |

| p-Toluic hydrazide and glycine | 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine | Not specified | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Milder conditions for the cyclodehydration of diacylhydrazines can be achieved using carbodiimide (B86325) reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.gov This method is particularly useful for substrates that are sensitive to harsh acidic conditions. For instance, the synthesis of novel orthogonally protected 1,3,4-oxadiazole tethered dipeptide mimetics has been reported with yields ranging from 70% to 92% using EDC as the dehydrating agent. nih.gov In another example, the condensation of an amine with a carboxylic acid in the presence of EDC and 4-(dimethylamino)pyridine (DMAP) was used to synthesize a 2,5-disubstituted oxadiazole, albeit in a modest yield of 11%. nih.gov

A variety of other reagents and conditions have been explored for the cyclodehydration of diacylhydrazines. These include thionyl chloride, phosphorus pentoxide, triflic anhydride, and Burgess reagent. nih.govnih.gov For example, tosyl chloride in the presence of a base like pyridine (B92270) has been used to mediate the cyclization of thiosemicarbazides to form 5-substituted 2-(N-aryl/alkyl)-1,3,4-oxadiazoles. jchemrev.comjchemrev.com Additionally, a novel approach using diethylaminodifluorosulfinium tetrafluoroborate (B81430) (XtalFluor-E) has been reported as a practical cyclodehydration agent for the preparation of 1,3,4-oxadiazoles from 1,2-diacylhydrazines. nih.govrsc.org

One-Pot Multicomponent Reactions Incorporating the Oxadiazole Unitnih.gov

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules, including 1,3,4-oxadiazole derivatives. These reactions combine multiple starting materials in a single reaction vessel to form the final product in a sequential manner, avoiding the need for isolation of intermediates. For instance, a one-pot synthesis of 2,5-disubstituted-1,3,4-oxadiazoles has been described by condensing monoaryl hydrazides with acid chlorides under microwave heating in HMPA, which proceeds rapidly and without the need for an acid catalyst or dehydrating agent. jchemrev.comjchemrev.com Another example involves the iodine-mediated one-pot synthesis of 3-amino-1,3,4-oxadiazoles from the corresponding dithiocarbamate (B8719985) salt. capes.gov.br

A novel Pd-catalyzed oxidative annulation reaction has been developed for impactful access to 2-substituted amino-1,3,4-oxadiazoles through consecutive isocyanide additions into the N-H and O-H bonds of hydrazides. jchemrev.comjchemrev.com Furthermore, a one-pot protocol for the synthesis of 1,3,4-oxadiazines from acylhydrazides and allenoates has been developed, which involves the aerobic oxidation of acylhydrazides to N-acyldiazenes followed by a DMAP-catalyzed cycloaddition. mdpi.com

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of heterocyclic compounds like 1,3,4-oxadiazoles. This technology offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and often, enhanced product purity. jchemrev.comnih.gov The core principle involves the direct absorption of microwave energy by polar molecules in the reaction mixture, leading to rapid and uniform heating. nih.gov

A common microwave-assisted route to 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of N,N'-diacylhydrazines or the reaction of acid hydrazides with various reagents. For instance, the reaction of hydrazides with aromatic aldehydes can be efficiently carried out under microwave irradiation, sometimes in a solvent-free context or using a solid support like silica (B1680970) gel or clay. jchemrev.commdpi.com In one approach, a mixture of a hydrazide and an aromatic aldehyde, catalyzed by a few drops of DMF, is irradiated for a short period (e.g., 3 minutes) to form a Schiff base, which is then cyclized to the oxadiazole ring in a subsequent microwave-assisted step using an oxidizing agent like chloramine-T. researchgate.net Another method involves the direct reaction of aromatic acids with hydrazides in the presence of phosphorus pentoxide under microwave irradiation to yield the desired oxadiazole derivatives. mdpi.com

The synthesis of bis-1,3,4-oxadiazole derivatives has also been expedited using microwave methods, highlighting the versatility of this technique. rasayanjournal.co.in The use of N-protected α-amino acids, such as alanine, with acyl hydrazides under microwave treatment provides a direct pathway to chiral 1,3,4-oxadiazole derivatives, which are precursors to compounds like this compound. nih.gov

Table 1: Examples of Microwave-Assisted Synthesis of 1,3,4-Oxadiazole Derivatives

| Starting Materials | Reagents/Conditions | Product Type | Key Findings | Reference(s) |

| Isoniazid, Aromatic Aldehyde | DMF, Microwave (300W, 3 min) then Chloramine-T, Microwave (300W, 4 min) | 2-Aryl-5-(4-pyridyl)-1,3,4-oxadiazole | Rapid, efficient synthesis with good yields. | researchgate.net |

| Hydrazide, Aromatic Aldehyde | Acetic Anhydride, Silica Gel, Microwave | 2-Substituted-5-aryl-1,3,4-oxadiazole | A green chemistry approach with high efficiency. | jchemrev.com |

| Acyl Hydrazides, Alanine (N-protected α-amino acid) | POCl₃, Microwave | 1,3,4-Oxadiazole Peptidomimetics | High yields, provides access to chiral oxadiazoles. | nih.gov |

| Aromatic Acid, Hydrazine Hydrochloride | Phosphorus Pentoxide, Orthophosphoric Acid, Microwave | 2,5-Disubstituted-1,3,4-oxadiazole | Rapid synthesis under reflux conditions in a microwave oven. | jchemrev.com |

Oxidative Cyclization Reactions

Oxidative cyclization represents a primary and versatile strategy for the formation of the 1,3,4-oxadiazole ring. This method typically involves the intramolecular cyclization of an acylhydrazone intermediate, which is formed from the condensation of an acid hydrazide and an aldehyde. Various oxidizing agents have been employed to facilitate the crucial C-O bond formation step.

A widely used and practical method employs molecular iodine (I₂) as the oxidant, often in the presence of a base like potassium carbonate (K₂CO₃). nih.govrsc.org This approach is valued for being transition-metal-free and can be performed efficiently, even starting from crude acylhydrazone substrates. nih.govrsc.org The reaction proceeds by the condensation of an aldehyde and a hydrazide to form the acylhydrazone, which then undergoes iodine-mediated oxidative C-O bond formation to yield the 2,5-disubstituted 1,3,4-oxadiazole. rsc.org This method is compatible with a wide range of functional groups on both the aldehyde and hydrazide components. nih.gov

Ceric ammonium (B1175870) nitrate (B79036) (CAN) is another effective and inexpensive oxidant used for the cyclization of semicarbazones to form 2-imino-1,3,4-oxadiazoline derivatives. organic-chemistry.org These reactions can sometimes be carried out under solvent-free conditions by grinding the reactants together at room temperature. organic-chemistry.org Other oxidizing systems reported for the synthesis of 1,3,4-oxadiazoles from acylhydrazones include Fe(III)/TEMPO with oxygen, and hypervalent iodine reagents. mdpi.com These methods often offer high yields and good functional group tolerance. mdpi.com

Table 2: Oxidizing Agents in the Synthesis of 1,3,4-Oxadiazoles

| Precursor | Oxidizing Agent | Base/Co-reagent | Product Type | Key Features | Reference(s) |

| Acylhydrazones | Molecular Iodine (I₂) | K₂CO₃ | 2,5-Disubstituted-1,3,4-oxadiazoles | Transition-metal-free, practical, and scalable. | nih.govrsc.org |

| Semicarbazones | Ceric Ammonium Nitrate (CAN) | None (solvent-free grinding) | 2-Imino-1,3,4-oxadiazolines | Inexpensive oxidant, mild conditions. | organic-chemistry.org |

| Aroyl Hydrazones | Fe(III)/TEMPO | Oxygen | 2,5-Disubstituted-1,3,4-oxadiazoles | Cationic iron-catalyzed, broad scope. | mdpi.com |

| Semicarbazones | I₂ / DMSO | Cs₂CO₃ | 5-Amino-2-aroyl-1,3,4-oxadiazoles | One-pot method from methyl ketones and semicarbazide. | researchgate.net |

Introduction and Functionalization of the Ethanamine Side Chain

The introduction of the specific 1-aminoethyl (ethanamine) side chain to the 1,3,4-oxadiazole core can be achieved through several synthetic routes. A convergent approach involves using a precursor that already contains the chiral aminoethyl moiety.

One of the most direct methods is to use an amino acid hydrazide, such as L-alanine hydrazide or D-alanine hydrazide, as a key building block. organic-chemistry.org This chiral hydrazide can be reacted with various reagents to construct the oxadiazole ring, thereby incorporating the ethanamine side chain directly. For example, coupling the amino acid hydrazide with an α-bromo nitroalkane under semiaqueous conditions can directly yield the desired 2-(1-aminoethyl)-5-substituted-1,3,4-oxadiazole. organic-chemistry.org This method avoids harsh dehydrating conditions and preserves the stereochemistry of the amino acid precursor.

Alternatively, the synthesis can start with the formation of a 2-amino-1,3,4-oxadiazole scaffold. This is commonly achieved through the oxidative cyclization of semicarbazones, which are derived from the condensation of aldehydes with semicarbazide. researchgate.netnih.gov The resulting 5-substituted-2-amino-1,3,4-oxadiazole can then be functionalized. While direct alkylation of the amino group is possible, more complex multi-step sequences might be required to build the ethanamine side chain.

Another strategy involves the cyclization of thiosemicarbazides. Acyl hydrazides can be reacted with an appropriate isothiocyanate to form a thiosemicarbazide (B42300) intermediate. Subsequent treatment with an agent like tosyl chloride in pyridine can effect cyclization to yield 5-substituted-2-(N-alkyl/aryl)-amino-1,3,4-oxadiazoles. jchemrev.com By selecting an isothiocyanate derived from alanine, one could potentially introduce the ethanamine group.

Considerations for Green Chemistry Principles in Synthesis

The synthesis of 1,3,4-oxadiazole derivatives is increasingly being guided by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.gov

The development of catalyst-based and catalyst-free systems is another key aspect. nih.gov The use of non-toxic, reusable catalysts, such as certain clays (B1170129) or nano-catalysts (e.g., ZnO–TiO₂), aligns with green chemistry principles. jchemrev.com Similarly, transition-metal-free reactions, such as the iodine-mediated oxidative cyclizations, avoid the use of potentially toxic and expensive heavy metals. nih.govrsc.org

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, contribute to green chemistry by reducing the need for intermediate purification steps, which saves solvents, materials, and time. researchgate.net Mechanochemical methods, involving the grinding of solid reactants, represent another eco-friendly alternative to traditional solvent-based syntheses, minimizing solvent waste entirely. mdpi.com These sustainable methodologies are not only environmentally responsible but also offer benefits in terms of cost-effectiveness, scalability, and ease of purification. nih.gov

Modifications at the Ethanamine Nitrogen

The primary amine group of the ethanamine moiety is a key site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Acylation and Alkylation Reactions

Acylation and alkylation reactions at the ethanamine nitrogen are fundamental methods for modifying the this compound scaffold. These reactions introduce acyl and alkyl groups, respectively, which can significantly influence the lipophilicity, steric bulk, and hydrogen bonding capacity of the molecule.

Acylation typically involves the reaction of the primary amine with acylating agents such as acyl chlorides or acid anhydrides. This leads to the formation of amide derivatives. For instance, the Friedel-Crafts acylation, a classic method for forming carbon-carbon bonds, can be adapted to introduce acyl groups onto aromatic rings, and similar principles apply to the N-acylation of amines. masterorganicchemistry.comchemistrysteps.com The reaction is often catalyzed by a Lewis acid, which activates the acylating agent. masterorganicchemistry.comchemistrysteps.com

Alkylation introduces alkyl groups to the nitrogen atom. This can be achieved using various alkylating agents, such as alkyl halides. The Friedel-Crafts alkylation, for example, involves the reaction of an alkyl halide with an aromatic ring in the presence of a Lewis acid catalyst. masterorganicchemistry.comyoutube.com While this reaction is typically associated with aromatic systems, the underlying principles of generating an electrophilic alkyl species can be applied to the alkylation of amines. However, a significant challenge in the alkylation of primary amines is the potential for polyalkylation, where the initially formed secondary amine reacts further to yield a tertiary amine and even a quaternary ammonium salt. youtube.comyoutube.com

Table 1: Examples of Acylation and Alkylation Reactions

| Reaction Type | Reagents | Product Type | Key Features |

|---|---|---|---|

| Acylation | Acyl chloride, Lewis acid | N-acyl derivative (Amide) | Generally clean, monosubstituted products. chemistrysteps.com |

| Alkylation | Alkyl halide, Lewis acid | N-alkyl derivative (Secondary/Tertiary Amine) | Prone to polyalkylation and carbocation rearrangements. masterorganicchemistry.comyoutube.com |

Condensation Reactions to Form Imines and Related Derivatives

Condensation reactions of the primary amine group with carbonyl compounds, such as aldehydes and ketones, lead to the formation of imines, also known as Schiff bases. libretexts.org This reaction is typically acid-catalyzed and involves the elimination of a water molecule. libretexts.orgmasterorganicchemistry.com The formation of the C=N double bond in imines introduces rigidity and planarity, which can be crucial for specific receptor interactions.

The pH of the reaction medium is a critical factor, with optimal rates often observed around a pH of 5. libretexts.org The mechanism involves nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. libretexts.org The resulting imines can be stable compounds, but they are also susceptible to hydrolysis back to the parent amine and carbonyl compound under acidic conditions. libretexts.org

Furthermore, the reaction of amines with other carbonyl-like compounds can yield a variety of related derivatives. For example, enamines can be formed from the reaction of secondary amines with aldehydes or ketones containing an α-hydrogen. masterorganicchemistry.com While the starting material in this case is a primary amine, the principle of condensation to form new functional groups is a key strategy.

Table 2: Formation of Imines and Related Derivatives

| Reactant | Product | Key Conditions |

|---|---|---|

| Aldehyde/Ketone | Imine (Schiff Base) | Acid catalysis, controlled pH. libretexts.org |

| Isothiocyanates | 2-Imino-1,3,4-oxadiazolines | Aerobic oxidation. nih.gov |

Substitutions on the 1,3,4-Oxadiazole Ring

Introduction of Aryl and Heteroaryl Moieties

The incorporation of aryl and heteroaryl groups onto the 1,3,4-oxadiazole ring is a widely employed strategy to enhance biological activity. nih.govnih.gov These aromatic systems can participate in π-π stacking and hydrophobic interactions with biological targets. The synthesis of such derivatives often involves the cyclization of a precursor molecule already containing the desired aryl or heteroaryl moiety. nih.govnih.gov

A common synthetic route involves the reaction of an acid hydrazide with a substituted aromatic acid, followed by cyclodehydration using reagents like phosphorus oxychloride. nih.gov Alternatively, oxidative cyclization of N-acylhydrazones bearing aryl or heteroaryl substituents is another effective method. jchemrev.com The choice of the aryl or heteroaryl group can be guided by the desire to mimic the structure of known bioactive molecules or to explore new chemical space.

Incorporation of Alkyl and Functionalized Alkyl Chains

The introduction of alkyl and functionalized alkyl chains to the 1,3,4-oxadiazole ring can modulate the lipophilicity and steric properties of the resulting compounds. nih.govmdpi.com The synthesis of 2,5-dialkyl-1,3,4-oxadiazoles can be achieved through the cyclodehydration of N,N'-diacylhydrazines derived from aliphatic acid chlorides. nih.gov

Furthermore, these alkyl chains can be functionalized to introduce additional reactive handles or pharmacophoric features. For example, terminal bromine atoms on the alkyl chains can be readily substituted with other functional groups, such as amino groups, to create more complex derivatives. nih.gov This allows for the systematic exploration of structure-activity relationships by varying the length and functionality of the alkyl substituent.

Synthesis of Hybrid Molecules Combining Distinct Pharmacophores

A powerful strategy in drug design is the creation of hybrid molecules that combine the this compound scaffold with other known pharmacophores. nih.gov This approach aims to generate novel compounds with potentially synergistic or multi-target activities. The 1,3,4-oxadiazole ring often serves as a linker or a core scaffold to which other biologically active moieties are attached. nih.govnih.gov

Examples of such hybrid molecules include the combination of the 1,3,4-oxadiazole nucleus with:

Chalcones: These hybrids have been investigated for their anticancer properties. nih.gov

Quinolines: This combination has shown potential in the development of anticancer agents. nih.gov

Pyrimidines: These hybrids have been explored for their antimycobacterial activity. researchgate.net

Cholic acid: This hybridization has been assessed for antimicrobial activity. d-nb.info

Naphthofuran: These derivatives have been synthesized and evaluated for their antioxidant and antibacterial potential. nih.gov

The synthesis of these hybrid molecules typically involves multi-step reaction sequences where the 1,3,4-oxadiazole core is constructed and then coupled to the other pharmacophoric unit, or vice versa. nih.govd-nb.info This modular approach allows for the generation of diverse libraries of hybrid compounds for biological screening.

Impact of Substituent Position and Electronic Properties on Biological Activity

The biological activity of 1,3,4-oxadiazole derivatives is profoundly influenced by the nature and position of substituents on attached aryl rings. mdpi.com Generally, the position of a substituent can dramatically alter a compound's efficacy.

The electronic properties of these substituents, whether they are electron-donating or electron-withdrawing, also play a critical role. Electron-withdrawing groups, such as nitro (-NO2) and chloro (-Cl), can enhance the antimicrobial and anticancer activities of these compounds. nih.govnih.gov This is often attributed to increased lipophilicity, which facilitates the compound's passage through biological membranes to reach its target. nih.gov For instance, in a series of thiazole-clubbed 1,3,4-oxadiazoles, derivatives with electron-withdrawing groups at the para position of the phenyl ring showed the highest antibacterial activity. nih.gov Specifically, a fluoro substituent at the para position resulted in greater activity than a nitro group at the same position. nih.gov

Conversely, the introduction of electron-donating groups, such as methoxy (B1213986) (-OCH3) or methyl (-CH3), can sometimes lead to a decrease in activity, as observed in certain antibacterial assays. nih.gov However, this is not a universal rule, as some studies have reported that electron-donating substituents can improve the antioxidant potential of 1,3,4-oxadiazole derivatives. nih.gov For example, a thienopyrimidine ring substituted with electron-donating groups showed enhanced radical scavenging activity, while electron-withdrawing nitro groups diminished this potential. nih.gov

The interplay between substituent position and electronic properties is a key consideration in the design of new this compound derivatives with optimized biological profiles.

Table 1: Impact of Substituent Position and Electronic Properties on Antibacterial Activity

| Substituent | Position | Electronic Property | Resulting Activity |

|---|---|---|---|

| Fluoro (-F) | para | Electron-withdrawing | High |

| Nitro (-NO2) | para | Electron-withdrawing | Moderate to High |

| Chloro (-Cl) | para | Electron-withdrawing | Moderate |

| Methyl (-CH3) | para | Electron-donating | Low |

Role of the Ethanamine Moiety in Ligand-Target Interactions

The ethanamine moiety attached to the 1,3,4-oxadiazole core is a critical determinant of the molecule's interaction with its biological target. This functional group, with its basic nitrogen atom, can participate in crucial hydrogen bonding and ionic interactions within the active site of an enzyme or receptor. These interactions are often essential for the compound's inhibitory activity.

In many instances, the ethanamine side chain or derivatives thereof can orient the entire molecule within the binding pocket, ensuring optimal engagement with key amino acid residues. The flexibility of the ethyl linker allows the amine group to adopt a favorable conformation for binding.

Furthermore, modifications to the ethanamine group can significantly impact the compound's pharmacological properties. For example, increasing the polarity of the nitrogenous group by introducing hydrazine or guanidine (B92328) moieties has been shown to improve potency against certain bacterial strains. mdpi.com

Bioisosteric Replacements and Their Effects on Pharmacological Profiles

Bioisosterism, the strategy of replacing a functional group with another that has similar physical and chemical properties, is a powerful tool in drug design. In the context of this compound derivatives, the 1,3,4-oxadiazole ring itself is often considered a bioisostere for amide and ester groups. acs.org This substitution can lead to improved metabolic stability and enhanced pharmacological activity due to the oxadiazole's ability to form hydrogen bonds. nih.govacs.org

One of the most common bioisosteric replacements for the 1,3,4-oxadiazole ring is the 1,3,4-thiadiazole (B1197879) ring. nih.gov The sulfur atom in the thiadiazole ring generally imparts greater lipid solubility and can lead to better tissue permeability compared to its oxadiazole counterpart. mdpi.com While 2-amino-1,3,4-thiadiazole (B1665364) can act as a bioisostere for 2-amino-1,3,4-oxadiazole and produce broadly similar biological activities, the pharmacological profiles can differ. nih.gov For instance, the replacement of a 1,2,4-oxadiazole (B8745197) with a 1,3,4-oxadiazole has been reported to increase polarity and reduce metabolic degradation. rsc.org

Other heterocyclic rings have also been explored as bioisosteric replacements. For example, replacing a central 1,2,4-oxadiazole with a regioisomeric 1,3,4-oxadiazole in a series of cannabinoid receptor 2 (CB2) ligands resulted in compounds with high affinity and selectivity for the CB2 receptor. rsc.org

Table 2: Bioisosteric Replacements for the 1,3,4-Oxadiazole Ring

| Original Moiety | Bioisosteric Replacement | Key Property Changes |

|---|---|---|

| Amide/Ester | 1,3,4-Oxadiazole | Improved metabolic stability, enhanced hydrogen bonding |

| 1,3,4-Oxadiazole | 1,3,4-Thiadiazole | Increased lipid solubility, potentially altered tissue permeability |

Conformational Flexibility and Rigidity in Structure-Activity Optimization

The degree of conformational flexibility or rigidity in a molecule is a critical factor that influences its binding affinity and selectivity for a biological target. In the context of this compound derivatives, optimizing this balance is a key aspect of SAR studies.

A flexible molecule can more easily adapt its conformation to fit into a binding site, but this can come at an entropic cost, potentially lowering binding affinity. On the other hand, a rigid molecule has a lower entropic penalty upon binding but may not have the correct conformation to fit the target.

Conversely, maintaining some degree of flexibility, particularly in side chains like the ethanamine moiety, can be advantageous. This flexibility allows for optimal positioning of key interacting groups within the target's binding pocket. Molecular docking and computational studies are often employed to understand the preferred conformations and to guide the design of new analogs with an optimal balance of flexibility and rigidity for enhanced biological activity. nih.gov

Computational and Theoretical Investigations of 1 1,3,4 Oxadiazol 2 Yl Ethanamine

Molecular Docking and Dynamics Simulations for Target Engagement

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein. This method is instrumental in understanding the potential biological activity of compounds like 1-(1,3,4-Oxadiazol-2-yl)ethanamine. Research on various 1,3,4-oxadiazole (B1194373) derivatives has shown their potential to bind to a wide range of biological targets, including enzymes and receptors implicated in cancer and infectious diseases. nih.govnih.gov

For instance, docking studies on 1,3,4-oxadiazole analogs have identified them as potential inhibitors of targets like tubulin, B-cell lymphoma 2 (BCL-2), and various protein kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.govasianpubs.orgmdpi.com These studies reveal that the 1,3,4-oxadiazole ring is often involved in crucial binding interactions, such as hydrogen bonds and hydrophobic interactions, within the active site of the target protein. nih.govmdpi.com The nitrogen atoms of the oxadiazole ring can act as hydrogen bond acceptors, a feature that enhances binding affinity. mdpi.com

Molecular dynamics (MD) simulations further refine the understanding of target engagement by simulating the movement of the compound and protein over time, confirming the stability of the predicted binding pose. mdpi.com For 1,3,4-oxadiazole derivatives, MD simulations have been used to validate the stability of the ligand-protein complex, ensuring that the interactions predicted by docking are maintained in a dynamic environment. mdpi.com

| Derivative Class | Target Protein (PDB ID) | Docking Score (unit) | Key Interactions Noted | Reference |

|---|---|---|---|---|

| Benzimidazole-1,3,4-oxadiazole | CYP51 (6AYB) | -9.1 to -10.3 (kcal/mol) | Hydrogen bonds, Hydrophobic interactions | researchgate.net |

| General 1,3,4-oxadiazoles | GABA-A Receptor (4COF) | -66.3 to -102.7 (MolDock Score) | Hydrogen bonds with key amino acids (e.g., Glu52, Ser51) | researchgate.net |

| 2,5-Disubstituted-1,3,4-oxadiazole | EGFR | 98.88, 99.59 (PLP Fitness) | Strong binding within the receptor active pocket | ekb.eg |

| 1,3,4-Oxadiazole-amide | VEGFR2 | -45.01 to -48.89 (kJ/mol) | Hydrogen bonds and hydrophobic interactions | mdpi.com |

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are employed to understand the intrinsic electronic properties of a molecule, which dictate its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and geometry of molecules. For 1,3,4-oxadiazole derivatives, DFT calculations, often using the B3LYP functional, are performed to obtain optimized molecular structures and predict vibrational frequencies and electronic properties. mdpi.commanipal.edu These studies help to confirm the molecular structure and understand the distribution of electron density, which is crucial for predicting how the molecule will interact with other substances. nih.gov DFT can also be used to study different conformations of a molecule to determine the most stable (lowest energy) shape. mdpi.com

The electronic character of a molecule is often described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. mdpi.com

For various 1,3,4-oxadiazole derivatives, the HOMO-LUMO gap has been calculated to assess their reactivity. nih.gov From these orbital energies, global reactivity descriptors such as chemical potential, hardness, and electrophilicity can be derived to provide a more detailed picture of the molecule's reactive nature. This information is valuable for understanding potential metabolic pathways and interaction mechanisms.

| Parameter | Value | Significance |

|---|---|---|

| EHOMO | -6.5 to -7.5 eV | Electron-donating capacity |

| ELUMO | -1.5 to -2.5 eV | Electron-accepting capacity |

| Energy Gap (ΔE) | ~5.0 eV | Chemical reactivity and stability |

Note: Values are generalized from studies on various 1,3,4-oxadiazole derivatives and serve as an illustrative example. mdpi.comnih.gov

In Silico Design and Virtual Screening for Novel Ligands

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, frequently used as a bioisostere for amide and ester groups to improve metabolic stability and binding interactions. mdpi.com In silico design and virtual screening are powerful methods to leverage this scaffold for the discovery of new drug candidates.

Virtual screening involves computationally searching large libraries of chemical compounds to identify those that are most likely to bind to a drug target. asianpubs.org This approach has been successfully applied using the 1,3,4-oxadiazole core to identify potential inhibitors for various targets. asianpubs.orgresearchgate.net By starting with a known active compound or a desired pharmacophore like this compound, researchers can screen for similar molecules with potentially improved activity or better pharmacokinetic profiles.

Prediction of Preclinical ADME (Absorption, Distribution, Metabolism, Excretion) Properties

Before a compound can be considered for clinical trials, its ADME properties must be evaluated. In silico tools provide a rapid and cost-effective way to predict these properties early in the drug discovery process. For 1,3,4-oxadiazole derivatives, various studies have utilized web-based platforms like SwissADME to predict their pharmacokinetic profiles. researchgate.netekb.egnih.gov

These predictions often involve assessing compliance with established guidelines like Lipinski's Rule of Five, which helps to evaluate the drug-likeness and oral bioavailability of a compound. nih.gov Parameters such as gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and interaction with metabolic enzymes like Cytochrome P450 (CYP) are commonly calculated. Studies on related oxadiazole compounds generally show good predicted oral bioavailability and absorption, making them promising candidates for further development. ekb.egnih.gov

| Compound Class | Molecular Weight (g/mol) | LogP | H-bond Donors | H-bond Acceptors | Predicted GI Absorption | Reference |

|---|---|---|---|---|---|---|

| Benzothiazole-oxadiazole | ~340-360 | < 5 | 0-1 | 5-8 | High (>70%) | nih.gov |

| Benzimidazole-oxadiazole | ~300-450 | < 5 | 1-2 | 4-6 | Good | researchgate.net |

| 2,5-Disubstituted-oxadiazole | ~350-500 | < 5 | 1-2 | 5-7 | High | ekb.eg |

Preclinical Pharmacological and Biological Investigations of 1 1,3,4 Oxadiazol 2 Yl Ethanamine Derivatives in Vitro Studies

Antimicrobial Activities

The 1,3,4-oxadiazole (B1194373) scaffold is a core component in several clinically used antimicrobial agents, highlighting its importance in the development of new anti-infective drugs. researchgate.netmdpi.com In vitro studies have consistently demonstrated the broad-spectrum antimicrobial properties of 1,3,4-oxadiazole derivatives against a variety of pathogenic microorganisms. nih.gov

Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacterial Strains (In Vitro)

Numerous in vitro studies have confirmed the antibacterial potential of 1,3,4-oxadiazole derivatives against both Gram-positive and Gram-negative bacteria. For instance, a series of 2-amino-1,3,4-oxadiazole derivatives incorporating a quinoline (B57606) ring showed moderate to strong effects against Clostridium tetani, Bacillus subtilis, Salmonella typhi, and Escherichia coli. nih.gov Another study on N-(1,3,4-oxadiazol-2-yl)-benzamide derivatives revealed that some compounds were four times more potent against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) than vancomycin (B549263) and eight times more active than linezolid. nih.gov

Furthermore, 2,5-diamino-1,3,4-oxadiazole derivatives have demonstrated good to excellent inhibitory activity against Staphylococcus aureus, Enterococcus faecium, Streptococcus agalactiae, Escherichia coli, and Salmonella typhimurium, with inhibition zones ranging from 7 to 46.5 mm. nih.gov The proposed mechanism for some of these derivatives is the inhibition of enoyl-acyl carrier protein (ACP) reductase (FabI), an essential enzyme in bacterial fatty acid synthesis. nih.gov Additionally, certain 2-(5-bromo-2-(trifluoromethoxy)phenyl)-5-aryl-1,3,4-oxadiazole derivatives have shown good activity against E. coli. ijasrm.com

Table 1: In Vitro Antibacterial Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound Type | Bacterial Strains | Observed Effect | Reference |

|---|---|---|---|

| 2-Amino-1,3,4-oxadiazole with quinoline ring | C. tetani, B. subtilis, S. typhi, E. coli | Moderate to strong activity | nih.gov |

| N-(1,3,4-oxadiazol-2-yl)-benzamide derivatives | S. aureus, MRSA | 4x more potent than vancomycin, 8x more active than linezolid | nih.gov |

| 2,5-Diamino-1,3,4-oxadiazole derivatives | S. aureus, E. faecium, S. agalactiae, E. coli, S. typhimurium | Inhibition zones of 7-46.5 mm | nih.gov |

| 2-(5-bromo-2-(trifluoromethoxy)phenyl)-5-aryl-1,3,4-oxadiazole | E. coli | Good activity | ijasrm.com |

| Quinoxaline 1,4-dioxide with 1,3,4-oxadiazole | E. coli | High antibacterial activity | chem-soc.si |

Antifungal Efficacy against Fungal Pathogens (In Vitro), including Resistant Strains

In addition to their antibacterial properties, 1,3,4-oxadiazole derivatives have demonstrated significant in vitro antifungal activity against various fungal pathogens. nih.gov A series of 2,5-disubstituted 1,3,4-oxadiazoles showed potent activity, with one compound being 8 to 16 times more active against Aspergillus niger and Candida albicans, respectively, compared to fluconazole. nih.gov

Specifically, the compound 4-[cyclohexyl(ethyl)sulfamoyl]N[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide (LMM6) was highly effective against several clinical isolates of C. albicans, with minimum inhibitory concentration (MIC) values ranging from 8 to 32 µg/mL. nih.gov LMM6 also exhibited a fungicidal profile, reducing the number of viable cells by more than 99.9%. nih.gov Furthermore, derivatives of 1,3,4-oxadiazol-2-yl thioether containing a phenazine-1-carboxylic acid scaffold have shown moderate to good fungicidal activities against Rhizoctonia solani, Sclerotinia sclerotiorum, and Pyricularia oryzae. nih.gov

Table 2: In Vitro Antifungal Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound Type | Fungal Pathogens | Observed Effect | Reference |

|---|---|---|---|

| 2,5-Disubstituted 1,3,4-oxadiazoles | A. niger, C. albicans | 8-16x greater activity than fluconazole | nih.gov |

| 4-[cyclohexyl(ethyl)sulfamoyl]N[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide (LMM6) | C. albicans | MIC values of 8-32 µg/mL; fungicidal | nih.gov |

| 1,3,4-Oxadiazol-2-yl thioether with phenazine-1-carboxylic acid | R. solani, S. sclerotiorum, P. oryzae | Moderate to good fungicidal activity | nih.gov |

Antiviral Potential (e.g., Anti-HIV-1, Anti-Hepatitis B, Anti-SARS-CoV-2) (In Vitro)

The 1,3,4-oxadiazole nucleus is present in the antiretroviral drug raltegravir, underscoring its potential in antiviral drug discovery. mdpi.com Research has explored the in vitro antiviral activity of various 1,3,4-oxadiazole derivatives against several viruses. For instance, derivatives bearing a thiophene (B33073) nucleus have been investigated as inhibitors of the dengue virus (DENV) NS5 polymerase, an essential enzyme for viral replication. nih.gov Another study identified a 2-(4-chloro-3-nitrophenyl)-5-(p-tolyl)-1,3,4-oxadiazole derivative that was as effective as amantadine (B194251) in inhibiting the multiplication of the influenza virus in vitro. nih.gov The broad antiviral potential of this class of compounds continues to be an active area of research. nih.govnih.gov

Anti-Inflammatory Modulatory Effects and Associated Mechanisms (In Vitro)

Derivatives of 1,3,4-oxadiazole have been extensively investigated for their in vitro anti-inflammatory properties. humanjournals.com A key advantage of this chemical scaffold is its potential to inhibit cyclooxygenase (COX) enzymes, which are central to the inflammatory process, without the ulcerogenic effects associated with the free carboxylic acid group found in many non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

In vitro studies have shown that certain 1,3,4-oxadiazole derivatives can significantly inhibit COX-1 and COX-2 isoenzymes. nih.gov Some of these compounds were found to be better inhibitors of the COX-2 isoform than the reference drug meloxicam. nih.gov The anti-inflammatory activity has been further confirmed in cellular assays, where these derivatives were able to reduce induced inflammation. nih.gov One study using a heat-induced albumin denaturation assay showed that a particular oxadiazole derivative exhibited promising anti-inflammatory activity with a 74.16% inhibition rate. nih.gov The mechanism of action is often linked to the planar geometry of the oxadiazole ring, which allows it to act as a flat aromatic linker and bind effectively to the active site of COX-2 enzymes. nih.gov

Anticancer Research (In Vitro)

The 1,3,4-oxadiazole scaffold is a prominent feature in several anticancer agents, and numerous in vitro studies have highlighted the potential of its derivatives against various cancer cell lines. biointerfaceresearch.comresearchgate.net These compounds exert their antiproliferative effects through diverse mechanisms, including the inhibition of crucial cellular enzymes and signaling pathways. researchgate.net

Inhibition of Key Cellular Enzymes and Signaling Pathways (e.g., Thymidylate Synthase, Histone Deacetylase, Topoisomerase II, Telomerase, FAK, NF-κB)

In vitro studies have revealed that 1,3,4-oxadiazole derivatives can target a range of enzymes and pathways critical for cancer cell survival and proliferation. For example, certain 1,3,4-oxadiazole thioether derivatives have been identified as potent inhibitors of thymidylate synthase (TS), a key enzyme in DNA synthesis. sci-hub.se One such derivative exhibited significant in vitro anticancer potency against human hepatoma (HepG2), breast cancer (MCF-7), and gastric cancer (SGC-7901) cells. sci-hub.se

Other derivatives have shown inhibitory activity against histone deacetylase (HDAC), specifically HDAC8. biointerfaceresearch.com Inhibition of telomerase, an enzyme crucial for maintaining telomere length and enabling replicative immortality in cancer cells, has also been observed. A pyrazine-containing 1,3,4-oxadiazole derivative demonstrated strong anti-proliferative activity against colorectal cancer cells (SW1116) and was found to be a potent telomerase inhibitor. nih.gov

Furthermore, the NF-κB signaling pathway, which is often aberrantly activated in cancer, is another target for these compounds. researchgate.net A 2,5-disubstituted 1,3,4-oxadiazole derivative was shown to induce a time- and dose-dependent antiproliferative effect in hepatocellular carcinoma cells by decreasing the phosphorylation of IκB, a key regulatory protein in the NF-κB pathway. sci-hub.se

Table 3: In Vitro Anticancer Activity and Mechanisms of Selected 1,3,4-Oxadiazole Derivatives

| Compound Type | Cancer Cell Line(s) | Target/Mechanism | Observed Effect | Reference |

|---|---|---|---|---|

| 1,3,4-Oxadiazole thioether derivative | HepG2, MCF-7, SGC-7901 | Thymidylate Synthase (TS) inhibition | IC50 values of 0.7 µM (HepG2), 18.3 µM (MCF-7), 30.0 µM (SGC-7901) | sci-hub.se |

| Propanamide based 1,3,4-oxadiazole | - | Histone Deacetylase (HDAC8) inhibition | Significant anti-cancer activity | biointerfaceresearch.com |

| Pyrazine-containing 1,3,4-oxadiazole | SW1116 | Telomerase inhibition | Strong anti-proliferative activity | nih.gov |

| 2,5-Disubstituted 1,3,4-oxadiazole | Hepatocellular carcinoma cells | Decreased phosphorylation of IκB (NF-κB pathway) | Time- and dose-dependent antiproliferative effect | sci-hub.se |

| Benzimidazole with 1,3,4-oxadiazole | MCF-7 | Cytotoxicity | Good cytotoxic activity | researchgate.net |

| Bis-5-mercapto-1,3,4-oxadiazole | MCF-7 | EGFR tyrosine kinase inhibition | Significant activity | nih.gov |

Target-Specific Inhibition Studies

Derivatives of the 1,3,4-oxadiazole scaffold have been the subject of various in vitro studies to assess their inhibitory activity against specific biological targets implicated in cancer progression. These targets include Epidermal Growth Factor Receptor (EGFR), and Aldehyde Dehydrogenase 1A (ALDH1A).

Epidermal Growth Factor Receptor (EGFR):

A series of 1,3,4-oxadiazole derivatives were designed and synthesized as potential EGFR inhibitors. nih.gov In vitro anticancer activity was evaluated against several human cancer cell lines, with some compounds demonstrating significant cytotoxicity. nih.gov For instance, compound 30a , a 1,2,4-oxadiazole (B8745197) derivative, emerged as a particularly potent cytotoxic agent. nih.gov These compounds were found to have a strong inhibitory effect on the wild-type EGFR enzyme. nih.gov Molecular docking studies have also been employed to understand the binding interactions of these derivatives with the EGFR tyrosine kinase domain. nih.gov

Aldehyde Dehydrogenase 1A (ALDH1A):

The ALDH1A subfamily of enzymes, including ALDH1A1, are involved in cellular detoxification and the biosynthesis of retinoic acid. nih.govnih.gov High ALDH1A activity is a known marker for cancer stem cells, making it a promising therapeutic target. nih.govnih.gov Researchers have screened for selective inhibitors of human ALDH1A1 to minimize off-target effects on other ALDH isoforms like ALDH2. nih.gov An in vitro, NAD+-independent, esterase-based high-throughput screen of numerous compounds was conducted to identify novel and selective inhibitors of ALDH1A1. nih.gov This screening identified several hits that altered the esterase activity of ALDH1A1, with some compounds selectively inhibiting ALDH1A1 over ALDH2 and ALDH3A1. nih.gov For example, a pyrimidoquinoline acetic acid derivative, compound 64 , was identified as a potent inhibitor of ALDH1A3. nih.gov

In Vitro Cytotoxicity and Antiproliferative Assays against Cancer Cell Lines

The in vitro cytotoxic and antiproliferative effects of 1,3,4-oxadiazole derivatives have been extensively evaluated against a variety of cancer cell lines. These studies are crucial in the early stages of drug discovery to identify compounds with potential anticancer activity.

Caffeic acid and ferulic acid-based 1,3,4-oxadiazole molecular hybrids have been synthesized and tested against Glioblastoma (GBM) cell lines such as U87, T98G, and LN229. nih.gov Among these, certain compounds exhibited significant inhibitory activity without showing toxicity to healthy human mesenchymal stem cells. nih.gov For example, compound 5 , a 1,3,4-oxadiazole derivative, showed notable activity against all tested GBM cell lines. nih.gov

Fatty acid derivatives of 1,3,4-oxadiazol-2(3H)-one have also been synthesized and screened for their in vitro cytotoxicity against breast (MDA-MB-231), lymphoblastoid (KCL-22), and cervical (HeLa) cancer cell lines. nih.gov The presence of long fatty acid chains is believed to enhance the accumulation and permeability of these compounds in cancer cell membranes. nih.gov Notably, derivatives with unsaturated fatty acid chains demonstrated greater anticancer activity than their saturated counterparts. nih.gov

Furthermore, N-Mannich bases of 1,3,4-oxadiazole have been evaluated for their anti-proliferative activity against a panel of cancer cell lines including prostate (PC3), colorectal (HCT-116), hepatocellular (HePG-2), epithelioid (HeLa), and breast (MCF7) cancer cell lines. mdpi.com Several of these derivatives displayed potent anti-proliferative effects. mdpi.com

The table below summarizes the in vitro cytotoxicity data for selected 1,3,4-oxadiazole derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 5 | U87, T98G, LN229 | 35 ± 2 | nih.gov |

| Compound 3c | MDA-MB-231, KCL-22, HeLa | Most sensitive | nih.gov |

| Compound 4l | PC3, HCT-116, HePG-2, HeLa, MCF7 | Optimum activity | mdpi.com |

| Compound 5a | PC3, HCT-116, HePG-2, HeLa, MCF7 | Optimum activity | mdpi.com |

| Compound 5c | PC3, HCT-116, HePG-2, HeLa, MCF7 | Optimum activity | mdpi.com |

| Compound 5d | PC3, HCT-116, HePG-2, HeLa, MCF7 | Optimum activity | mdpi.com |

| se-182 | HepG2 | 15.58 | jksus.org |

| se-182 | A549 | 15.80 | jksus.org |

Neuropharmacological Activities (e.g., Anticonvulsant, Antidepressant, Analgesic) (In Vitro)

Derivatives of 1,3,4-oxadiazole have been investigated for a range of neuropharmacological activities in vitro. These studies often involve assessing the interaction of these compounds with key enzymes and receptors in the central nervous system.

One area of focus has been the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov The inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. nih.gov A series of 1,3,4-oxadiazole derivatives were evaluated as AChE inhibitors, with some compounds exhibiting promising IC50 values. nih.gov Kinetic studies indicated that these compounds likely bind to an allosteric site on the enzyme. nih.gov In addition to AChE inhibition, these derivatives also demonstrated concentration-dependent calcium antagonistic and spasmolytic activities, which could be relevant for managing symptoms associated with neurodegenerative disorders. nih.gov

The broad biological activity of 1,3,4-oxadiazole derivatives also includes anticonvulsant and analgesic properties, as suggested by various screening programs. nih.gov

Antioxidant Mechanisms and Free Radical Scavenging Activity (In Vitro)

The antioxidant potential of 1,3,4-oxadiazole derivatives has been explored through various in vitro assays that measure their ability to scavenge free radicals. These studies are important for understanding the potential of these compounds to mitigate oxidative stress, which is implicated in numerous diseases.

Commonly used methods to evaluate in vitro antioxidant activity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, nitric oxide scavenging assay, and hydrogen peroxide radical scavenging assay. jipbs.com In one study, a series of 1,3,4-oxadiazole-2-thione derivatives were synthesized and their antioxidant activity was assessed. jipbs.com The results indicated that the presence of electron-donating groups on the molecule could enhance its antioxidant capacity. jipbs.com For instance, a compound designated as Ec showed significant activity in the DPPH assay, with an IC50 value of 26.7 µg/ml, which was comparable to the standard antioxidant, ascorbic acid (IC50 21.3 µg/ml). jipbs.com

Another study evaluated the free radical scavenging activity of a series of 2,5-disubstituted-1,3,4-oxadiazole derivatives using the DPPH method. humanjournals.com Several compounds in this series exhibited significant scavenging activity, with one derivative containing a 4-hydroxy phenyl group showing potent antioxidant efficacy of 82%. humanjournals.com This was attributed to the presence of the phenolic hydroxyl group. humanjournals.com

Computational studies using Density Functional Theory (DFT) have also been employed to investigate the thermodynamic mechanisms of free radical scavenging by 1,3,4-oxadiazole derivatives. frontiersin.orgnih.gov These theoretical studies help to elucidate the hydrogen atom transfer (HAT), single electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET) mechanisms. nih.gov

The table below presents the in vitro antioxidant activity of selected 1,3,4-oxadiazole derivatives.

| Compound | Assay | IC50 (µg/mL) or % Scavenging | Reference |

| Compound Ec | DPPH | 26.7 | jipbs.com |

| Compound 4f | DPPH | 82% | humanjournals.com |

| Compound 3c | DPPH | - | nih.gov |

| Compound 3d | DPPH | - | nih.gov |

| Compound 3i | DPPH | - | nih.gov |

In Vitro Interaction with Specific Biological Targets

Understanding the interaction of 1,3,4-oxadiazole derivatives with specific biological targets at a molecular level is crucial for rational drug design and optimization. In vitro techniques such as ligand-receptor binding affinity assessments and enzyme inhibition kinetics provide valuable insights into these interactions.

Ligand-Receptor Binding Affinity Assessments

Molecular docking is a computational technique widely used to predict the binding affinity and interaction patterns of a ligand with a target receptor. researchgate.netnih.gov This method has been applied to study the interaction of 1,3,4-oxadiazole derivatives with various protein targets.

For instance, in the context of antibacterial research, docking studies have been used to investigate the binding of 1,3,4-oxadiazole derivatives to the active site of peptide deformylase, a bacterial enzyme. nih.gov Similarly, the binding of these derivatives to the active site of cyclin-dependent kinase 2 (CDK-2), a key regulator of the cell cycle, has been explored to assess their potential as anti-proliferative agents. researchgate.net These studies provide theoretical binding scores and visualize the potential hydrogen bonding and hydrophobic interactions between the ligand and the receptor. researchgate.net

Enzyme Inhibition Kinetics

Enzyme inhibition kinetics studies are performed to determine the mechanism by which a compound inhibits an enzyme. researchgate.net This involves measuring the rate of the enzymatic reaction at different concentrations of the substrate and the inhibitor. The data obtained can be used to determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki), which is a measure of the inhibitor's potency. nih.govresearchgate.net

For example, kinetic studies on the inhibition of acetylcholinesterase by 1,3,4-oxadiazole derivatives have shown that these compounds can act as non-competitive inhibitors. nih.gov In another study, the inhibitory capacity of various compounds against ALDH1A enzymes was characterized in vitro using purified recombinant proteins. nih.gov The type of inhibition and Ki values were determined for specific inhibitors against ALDH1A1 (competitive) and ALDH1A3 (non-competitive). nih.gov

Cellular Uptake and Distribution Studiesdntb.gov.ua

The ability of a therapeutic agent to cross cellular membranes and accumulate at its site of action is a critical determinant of its efficacy. For derivatives of 1-(1,3,4-Oxadiazol-2-yl)ethanamine, understanding their cellular uptake and distribution is fundamental to interpreting their biological activity. The 1,3,4-oxadiazole ring is known to enhance the lipophilicity of molecules, a property that can facilitate their transfer across biological membranes to reach intracellular targets researchgate.net. In vitro studies have been conducted to elucidate the specific mechanisms and factors influencing the cellular penetration of these compounds.

Detailed investigations into oxadiazole-containing cyclic peptides have utilized specialized assays to quantify and understand their cell-penetrating capabilities. nih.gov One key method employed is the Chloroalkane Penetration Assay (CAPA), which measures compound uptake in living cells. nih.gov Research using this assay has demonstrated that certain oxadiazole-containing macrocycles can be highly cell-penetrant. nih.gov

Interestingly, when the passive permeability of these same compounds was measured using a Parallel Artificial Membrane Permeability Assay (PAMPA), they showed poor results. nih.gov The PAMPA model assesses a compound's ability to diffuse across an artificial lipid membrane, simulating passive diffusion. The discrepancy between high cellular penetration in living cells (CAPA) and low permeability in artificial membranes (PAMPA) suggests that the uptake of these oxadiazole derivatives is not governed by simple passive diffusion alone and may involve other, more complex transport mechanisms. nih.gov

Further studies have explored how structural modifications affect the cellular uptake of these compounds. The position of a chloroalkane tag used for detection and the nature of amino acid side chains within the macrocycle have been shown to significantly influence cell penetration. nih.gov For instance, the introduction of negatively charged residues, such as aspartic acid, was found to impede cellular entry. nih.gov This highlights the sensitivity of the uptake process to the specific chemical and conformational properties of the derivative. nih.gov These findings underscore the complexity of designing cell-penetrant cyclic peptides and suggest that the oxadiazole framework is a valuable scaffold for developing such molecules. nih.gov

Research Findings on Cellular Permeability of Oxadiazole Derivatives

The following tables present data from in vitro studies on oxadiazole-containing cyclic peptides, illustrating the impact of structural changes on cellular uptake and passive permeability.

Table 1: Cellular Penetration of Oxadiazole Macrocycles (CAPA Method)

This table shows the cell penetration (CP50) values for various oxadiazole-containing cyclic peptides after a 4-hour incubation period, as measured by the Chloroalkane Penetration Assay (CAPA). Lower CP50 values indicate better cell penetration.

| Compound/Derivative | Modification | CP50 (µM) | Reference |

| Compound 1 | Parent Oxadiazole Macrocycle | 0.8 | nih.gov |

| Compound 6 | Addition of one Aspartic Acid (Asp) residue | 11.2 | nih.gov |

| Compound 7 | Addition of two Aspartic Acid (Asp) residues | >50 | nih.gov |

Data sourced from a study on oxadiazole-containing macrocycles. The results demonstrate that adding negatively charged Asp residues significantly decreases cell penetration. nih.gov

Table 2: Passive Permeability of Oxadiazole Macrocycles (PAMPA Method)

This table displays the passive permeability values (-log Pe) for an oxadiazole cyclic peptide compared to a standard control compound, Cyclosporin A (CSA), as measured by the Parallel Artificial Membrane Permeability Assay (PAMPA). Higher -log Pe values indicate lower passive permeability.

| Compound/Derivative | -log Pe | Passive Permeability Assessment | Reference |

| Compound 1 | 7.77 | Poor | nih.gov |

| Cyclosporin A (CSA) | 5.01 | Permeable Standard | nih.gov |

Data sourced from a study on oxadiazole-containing macrocycles. The data shows that even a highly cell-penetrant oxadiazole compound (Compound 1) has poor passive permeability, suggesting uptake is not solely via passive diffusion. nih.gov

Future Perspectives and Emerging Research Directions

Development of Stereoselective Synthetic Pathways

The presence of a chiral center in 1-(1,3,4-oxadiazol-2-yl)ethanamine means that it can exist as two enantiomers. As enantiomers often exhibit different pharmacological activities and metabolic profiles, the development of synthetic methods that produce a single, desired stereoisomer is a critical area of research.

Future efforts are directed towards establishing efficient and scalable stereoselective syntheses. One promising approach involves the use of chiral starting materials, such as N-protected α-amino acids. researchgate.net These can be converted into chiral 1,2,4-oxadiazoles with high enantiomeric purity (at least 97%) through a one-pot protocol. researchgate.net While this applies to the 1,2,4-isomer, similar strategies using chiral α-amino acid hydrazides could be adapted for the synthesis of the 1,3,4-oxadiazole (B1194373) core.

Another strategy employs naturally occurring chiral molecules, such as monoterpenes, as starting materials to induce chirality. nih.govresearchgate.net For instance, pinane-based 1,3,4-oxadiazoles have been synthesized from (−)-myrtenal via coupling of the corresponding acid with acyl hydrazines, followed by dehydrative ring closure mediated by phosphorus oxychloride (POCl₃). nih.govresearchgate.net Adapting such methodologies to incorporate the ethanamine moiety represents a viable path forward. The key challenge lies in maintaining the stereochemical integrity throughout the synthetic sequence, particularly during the cyclization step to form the oxadiazole ring.

Table 1: Approaches to Stereoselective Oxadiazole Synthesis

| Starting Material/Method | Oxadiazole Type | Key Reagents | Reported Outcome | Reference(s) |

|---|---|---|---|---|

| Chiral N-Protected α-Amino Acids | 1,2,4-Oxadiazole (B8745197) | Amidoximes, Coupling Agents (CDI, DCC, etc.) | Good yields, >97% enantiomeric purity | researchgate.net |

| Monoterpenes (e.g., (−)-myrtenal) | 1,3,4-Oxadiazole | Acyl hydrazines, POCl₃ | Stereoselective formation of pinane-based oxadiazoles | nih.govresearchgate.net |

| Chiral 1,3-Benzoxazines | 1,4,2-Oxazaphosphepines | Triethyl phosphite | Synthesis of chiral phosphorus heterocycle analogues | nih.gov |

This table summarizes general strategies for synthesizing chiral oxazoles, which could be adapted for the target compound.

Exploration of Novel Derivatization Strategies for Enhanced Bioactivity

The this compound scaffold offers multiple points for chemical modification to enhance biological activity and selectivity. Derivatization strategies can target the amine group, the phenyl ring (if present as a substituent on the oxadiazole), or the C5 position of the oxadiazole ring.

Researchers are actively exploring how different substituents impact efficacy. For example, the synthesis of novel trifluoromethyl-1,3,4-oxadiazole amide derivatives has yielded compounds with potent antibacterial activity against B. cereus at very low minimum inhibitory concentrations (MIC) of 0.03907 μg/mL. nih.gov Another study showed that 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivatives possess significant bactericidal effects, particularly against Staphylococcus species. mdpi.com One such derivative, featuring a quinolin-4-yl substituent, was highly active against Staphylococcus epidermidis (MIC = 0.48 µg/mL) and had low cytotoxicity, marking it as a promising antimicrobial candidate. mdpi.com

Hybridization, the combination of the oxadiazole scaffold with other known pharmacophores, is another key strategy. mdpi.com This approach aims to create molecules with improved or synergistic activity. For instance, hybrids of 1,3,4-oxadiazole with quinolones, indoline, or natural products like tetrahydroberberine (B1206132) have been developed, targeting enzymes like thymidine (B127349) phosphorylase or matrix metalloproteinase-9 (MMP-9) in cancer. mdpi.comnih.gov

Table 2: Examples of Bioactive 1,3,4-Oxadiazole Derivatives

| Derivative Class | Substituents | Biological Activity | Target/Cell Line | Reference(s) |

|---|---|---|---|---|

| Trifluoromethyl-1,3,4-oxadiazole amides | Varied amide groups | Antibacterial | B. cereus FM314 | nih.gov |

| 3-Acetyl-1,3,4-oxadiazolines | Quinolin-4-yl at C2, 3-methyl-4-nitrophenyl at C5 | Antibacterial | S. epidermidis | mdpi.com |

| Tetrahydroberberine-1,3,4-oxadiazole hybrids | Varied aryl groups | Anticancer, MMP-9 Inhibition | HCT-116 (Colon Cancer) | nih.gov |

| 5-substituted-N-aryl-1,3,4-oxadiazol-2-amines | Varied aryl groups | Anticancer | Various NCI cell lines | nih.gov |

Identification of Undiscovered Biological Targets for Oxadiazole-Ethanamine Scaffolds

The 1,3,4-oxadiazole nucleus is associated with a vast range of biological activities, suggesting its ability to interact with numerous biological targets. cornell.eduresearchgate.net While many derivatives have been evaluated for antimicrobial and anticancer effects, a significant opportunity lies in screening the this compound class against new or less-explored targets. nih.govnih.gov

Emerging research points towards novel applications. For example, 1,2,4-oxadiazole derivatives have been investigated as multi-target agents for Alzheimer's disease, showing inhibitory activity against monoamine oxidase B (MAO-B) and cholinesterases (ChEs). nih.gov Given the structural similarities, the 1,3,4-oxadiazole-ethanamine scaffold could be explored for similar neuroprotective roles. The central nervous system (CNS) is particularly susceptible to damage from reactive oxygen species (ROS), and MAO-B inhibitors are of great interest for their potential to reduce oxidative stress. nih.gov

Other potential targets include enzymes that are critical for pathogen survival or cancer progression. The 1,3,4-oxadiazole ring has been shown to inhibit enzymes such as thymidylate synthase, histone deacetylase (HDAC), and telomerase. mdpi.comnih.gov Future research could use target-based screening and proteomics to identify novel interacting partners for the ethanamine-containing derivatives, potentially uncovering new therapeutic applications in areas like parasitic diseases or metabolic disorders.

Table 3: Known and Potential Biological Targets for Oxadiazole Scaffolds

| Target Class | Specific Examples | Associated Disease(s) | Reference(s) |

|---|---|---|---|

| Bacterial Enzymes | Peptide deformylase, Enoyl reductase (InhA), DNA gyrase | Bacterial Infections | nih.govnih.gov |

| Fungal Enzymes | 14α-demethylase, Ergosterol biosynthesis pathway | Fungal Infections | nih.gov |

| Cancer-Related Enzymes | EGFR, HDAC, Topoisomerase II, Thymidine phosphorylase, MMP-9 | Cancer | mdpi.comnih.govnih.govnih.gov |

| Neuro-Related Enzymes | Monoamine Oxidase B (MAO-B), Cholinesterases (ChEs) | Alzheimer's Disease | nih.gov |

Integrated Computational and Experimental Approaches for Rational Drug Design

The synergy between computational modeling and experimental validation is revolutionizing drug discovery. jddhs.com For the this compound class, this integrated approach allows for a more rational and efficient design of potent and selective drug candidates.

Computational techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations are used to predict how different derivatives will interact with a specific biological target. nih.govjddhs.com For example, molecular docking has been used to understand the binding of 1,3,4-oxadiazole derivatives to the active site of bacterial peptide deformylase and to design potent EGFR inhibitors for cancer therapy. nih.govresearchgate.net These in silico studies help prioritize which compounds to synthesize, saving time and resources.

QSAR models establish a mathematical relationship between the chemical structure of the derivatives and their biological activity. nih.govresearchgate.net This allows researchers to predict the activity of yet-to-be-synthesized compounds and identify the key physicochemical properties (e.g., lipophilicity, electronic properties) that drive potency. Once promising candidates are identified computationally, they are synthesized and evaluated through in vitro and in vivo experiments to validate the predictions. jddhs.com This iterative cycle of design, prediction, synthesis, and testing accelerates the development of optimized lead compounds. rsc.org

Table 4: Computational Tools in Oxadiazole Drug Design

| Computational Method | Application | Purpose | Reference(s) |

|---|---|---|---|

| Molecular Docking | Predict binding mode and affinity of a ligand to a receptor | Identify key interactions, prioritize candidates for synthesis | nih.govnih.govnih.gov |

| QSAR (Quantitative Structure-Activity Relationship) | Correlate chemical structure with biological activity | Predict activity of new compounds, guide structural modifications | nih.govjddhs.comresearchgate.net |

| Molecular Dynamics (MD) Simulations | Simulate the movement of the ligand-receptor complex over time | Assess binding stability and conformational changes | nih.govjddhs.com |

| Pharmacophore Modeling | Identify essential 3D features required for biological activity | Design novel scaffolds with desired activity, virtual screening | jddhs.com |

Potential for Multitargeting Agents within the this compound Class

Complex multifactorial diseases, such as cancer and neurodegenerative disorders, often involve multiple pathological pathways. The traditional "one molecule, one target" approach may be insufficient for treating such conditions. This has led to growing interest in multitargeting agents—single compounds designed to modulate several biological targets simultaneously. nih.gov

The this compound scaffold is an excellent candidate for developing such agents. The inherent versatility of the 1,3,4-oxadiazole ring, combined with the multiple points for derivatization, allows for the incorporation of different pharmacophoric features into a single molecule. nih.govnih.gov

A prime example is the development of 1,2,4-oxadiazole derivatives as potential treatments for Alzheimer's disease. nih.gov These compounds were designed to inhibit both cholinesterases (to address symptomatic cognitive decline) and MAO-B (to provide neuroprotection by reducing oxidative stress). The oxadiazole core served as a central scaffold to ensure hydrogen bonding features, while different substituents were added to confer affinity for the respective targets. nih.gov This strategy could be directly applied to the 1,3,4-oxadiazole-ethanamine class to create novel agents for complex diseases, potentially offering higher efficacy and a reduced likelihood of drug resistance compared to single-target drugs.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(1,3,4-oxadiazol-2-yl)ethanamine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via cyclization of hydrazide precursors. For example, hydrazine-carbothioamide derivatives can undergo oxidative cyclization using iodine in basic media (e.g., NaOH/KI) to form the oxadiazole ring. Key parameters include solvent choice (ethanol or THF), temperature (reflux at 80–100°C), and stoichiometry of iodine (1–2 equiv) . Optimization studies suggest that anhydrous conditions and controlled addition of oxidizing agents reduce side reactions, improving yields to >85% .

Q. How are 1,3,4-oxadiazole derivatives characterized structurally, and what analytical techniques are critical for validation?

- Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR to identify proton environments (e.g., oxadiazole ring protons at δ 8.5–9.0 ppm) and carbonyl carbons (δ 160–170 ppm). IR spectroscopy verifies the absence of thioamide (C=S, ~1250 cm⁻¹) post-cyclization. Elemental analysis (C, H, N) ensures purity (>98%), while X-ray crystallography (e.g., for 2-(1,3,4-oxadiazol-2-yl)aniline) resolves hydrogen bonding patterns and π-π stacking interactions critical for crystal packing .

Q. What preliminary biological screening protocols are recommended for assessing antimicrobial activity?

- Methodological Answer : Follow CLSI guidelines for minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use agar dilution or broth microdilution methods at concentrations of 6.25–100 µg/mL. Positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1%) are essential. Structural analogs with 4-methylphenyl substituents show MIC values of 12.5–25 µg/mL, suggesting substituent-dependent activity .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?